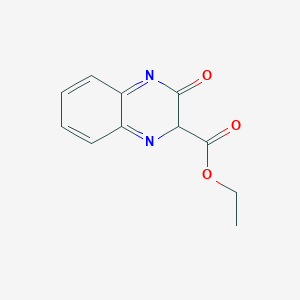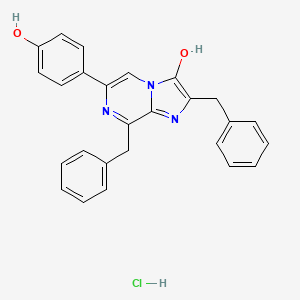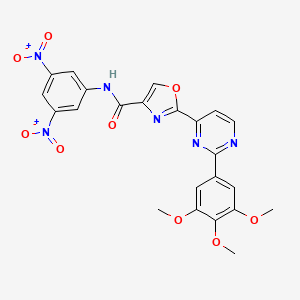
ethyl 3-oxo-2H-quinoxaline-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-oxo-2H-quinoxaline-2-carboxylate is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry. Quinoxaline derivatives are widely studied due to their potential therapeutic properties, including antibacterial, antifungal, antiviral, and anticancer activities .
准备方法
Synthetic Routes and Reaction Conditions: Ethyl 3-oxo-2H-quinoxaline-2-carboxylate can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with ethyl oxalyl chloride in the presence of a base, followed by cyclization . Another method includes the reaction of 3-formyl-2-selenoquinolines with diethyl malonate in the presence of catalytic amounts of piperidine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing the reaction mixture, followed by purification through crystallization or chromatography .
化学反应分析
Types of Reactions: Ethyl 3-oxo-2H-quinoxaline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the compound into quinoxaline-2,3-diol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and amines are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can exhibit different biological activities and properties .
科学研究应用
Ethyl 3-oxo-2H-quinoxaline-2-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound is studied for its potential antibacterial, antifungal, and antiviral properties.
Medicine: Research focuses on its potential as an anticancer agent and its role in developing new therapeutic drugs.
Industry: It is used in the development of dyes, organic semiconductors, and electroluminescent materials
作用机制
The mechanism of action of ethyl 3-oxo-2H-quinoxaline-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit the growth of bacteria and fungi by interfering with their DNA synthesis and cellular processes. In cancer research, it is believed to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
相似化合物的比较
Ethyl 3-oxo-2H-quinoxaline-2-carboxylate is unique due to its specific structure and functional groups. Similar compounds include:
Quinoxaline-2-carboxylate: Lacks the oxo group at the 3-position.
Quinoxaline-2,3-dione: Contains two oxo groups at the 2 and 3 positions.
Quinoxaline-2,3-diol: Contains hydroxyl groups at the 2 and 3 positions.
These compounds share some biological activities but differ in their chemical reactivity and specific applications.
属性
分子式 |
C11H10N2O3 |
|---|---|
分子量 |
218.21 g/mol |
IUPAC 名称 |
ethyl 3-oxo-2H-quinoxaline-2-carboxylate |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11(15)9-10(14)13-8-6-4-3-5-7(8)12-9/h3-6,9H,2H2,1H3 |
InChI 键 |
HVTOEGVKMCNSFL-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1C(=O)N=C2C=CC=CC2=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2S)-2-(2,3,4,5,6-pentadeuteriophenyl)-2-[(2S)-piperidin-2-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B12367098.png)
![5-[2-(Diethylaminomethyl)-1-octylindol-5-yl]pyrimidin-2-amine](/img/structure/B12367100.png)

![6-(2-chloropyridin-3-yl)-N-(4-methylsulfanylphenyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B12367136.png)



![1-(2-Chlorophenothiazin-10-yl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B12367162.png)

![14-Chloro-5-(2-methoxy-6-methylpyridin-3-yl)-4-methyl-8-oxa-2,5,6,12,13,17,18-heptazatetracyclo[10.5.2.03,7.015,19]nonadeca-1(17),3,6,13,15,18-hexaene](/img/structure/B12367168.png)
![4-[(2-amino-4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-pteridin-6-yl)methylamino]benzoic acid](/img/structure/B12367169.png)
![(10S,26S)-26-amino-10-ethyl-10-hydroxy-8,19,21-trioxa-4,15-diazaheptacyclo[14.10.1.02,14.04,13.06,11.018,22.023,27]heptacosa-1,6(11),12,14,16,18(22),23(27)-heptaene-5,9-dione;methanesulfonic acid](/img/structure/B12367171.png)
